![molecular formula C11H12N2O5 B14370740 N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide CAS No. 93929-04-5](/img/structure/B14370740.png)
N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide is an organic compound that belongs to the class of nitrobenzenes. These compounds contain a benzene ring with a nitro group attached. This particular compound is characterized by the presence of a hydroxy group, a nitrophenyl group, and an acetamide moiety, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide typically involves the following steps:
Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Acetylation: The acetamide moiety is introduced through acetylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, hydroxylation, and acetylation processes, often carried out in continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, and thiols in the presence of a base.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It may affect signaling pathways, metabolic pathways, and other cellular processes, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxy-2-nitrophenyl)acetamide: Similar structure but differs in the position of the hydroxy and nitro groups.
N-(2-Hydroxy-5-nitrophenyl)acetamide: Another isomer with different positions of the functional groups.
Uniqueness
N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties compared to its isomers and other related compounds.
Properties
CAS No. |
93929-04-5 |
|---|---|
Molecular Formula |
C11H12N2O5 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
N-[3-hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide |
InChI |
InChI=1S/C11H12N2O5/c1-7(15)12-9(6-14)11(16)8-4-2-3-5-10(8)13(17)18/h2-5,9,14H,6H2,1H3,(H,12,15) |
InChI Key |
VUFNBVZTXATQCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CO)C(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Oxabicyclo[6.1.0]non-4-en-3-ol](/img/structure/B14370658.png)
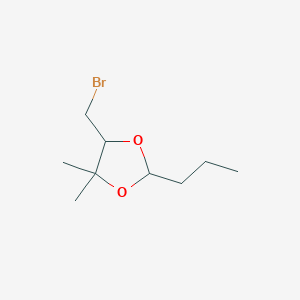
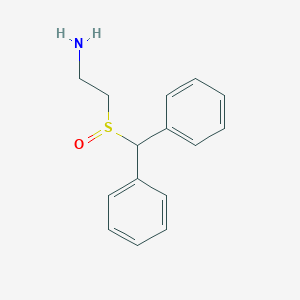
![N~1~,N~2~-Bis[(dimethylamino)methyl]ethanediamide](/img/structure/B14370673.png)
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B14370681.png)

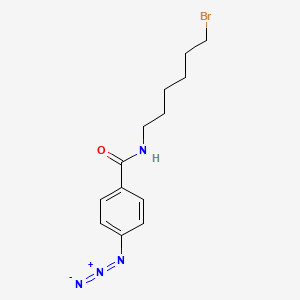
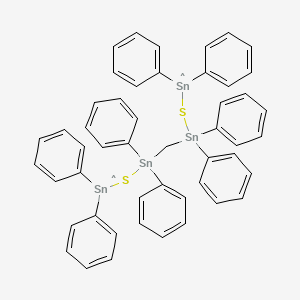
![5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B14370707.png)
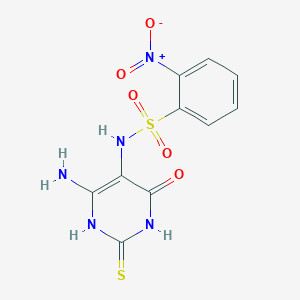
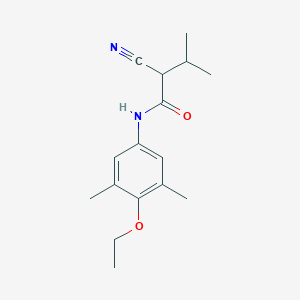
![(6R,14R,19R)-5-(cyclopropylmethyl)-17,17,18,18-tetramethyl-13,16-dioxa-5-azaheptacyclo[13.5.2.12,8.01,6.02,14.015,19.012,23]tricosa-8(23),9,11-trien-11-ol](/img/structure/B14370729.png)

![5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoate](/img/structure/B14370747.png)
